1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chloromethyl, difluoro, and trifluoromethyl groups attached to a benzene ring. The trifluoromethyl group is particularly notable for its significant role in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene typically involves the introduction of the chloromethyl group to a difluorobenzene derivative, followed by the addition of the trifluoromethyl group. Common methods include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution reactions to introduce fluorine atoms.
Trifluoromethylation: Radical trifluoromethylation techniques.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chloromethyl group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Palladium Catalysts: For coupling reactions.
Major Products: The major products depend on the type of reaction. For instance, substitution reactions with nucleophiles can yield various substituted benzene derivatives .
Scientific Research Applications
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,4-difluoro-5-(trifluoromethyl)benzene
- 1-(Chloromethyl)-3,5-difluoro-4-(trifluoromethyl)benzene
Comparison: 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of both difluoro and trifluoromethyl groups enhances its chemical stability and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQSHVIPDFBCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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